1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole
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Overview
Description
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is a chemical compound that belongs to the class of sulfonyl imidazoles It features a bromophenyl group attached to a sulfonyl moiety, which is further connected to a methyl-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole typically involves the following steps:
Bromination: The starting material, phenyl sulfone, undergoes bromination to introduce the bromine atom at the ortho position.
Imidazole Formation: The sulfonylated intermediate is reacted with a methyl-substituted imidazole under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfides.
Nucleophilic Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂), acids (e.g., H₂SO₄), and catalysts (e.g., FeBr₃).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) are commonly used.
Nucleophilic Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are typically employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted bromophenyl derivatives.
Oxidation and Reduction: Sulfoxides and sulfides.
Nucleophilic Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-((2-Chlorophenyl)sulfonyl)-4-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
1-((2-Fluorophenyl)sulfonyl)-4-methyl-1H-imidazole: Similar structure but with a fluorine atom instead of bromine.
1-((2-Iodophenyl)sulfonyl)-4-methyl-1H-imidazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(2-Bromophenylsulfonyl)-4-methyl-1H-imidazole is unique due to the presence of the bromine atom, which can impart distinct reactivity and properties compared to its halogenated analogs. The bromine atom can influence the compound’s electronic properties, making it suitable for specific applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-8-6-13(7-12-8)16(14,15)10-5-3-2-4-9(10)11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUSAKOLFNCHJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650043 |
Source
|
Record name | 1-(2-Bromobenzene-1-sulfonyl)-4-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-07-4 |
Source
|
Record name | 1-[(2-Bromophenyl)sulfonyl]-4-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromobenzene-1-sulfonyl)-4-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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